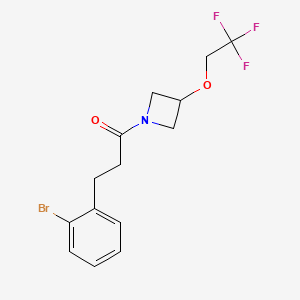

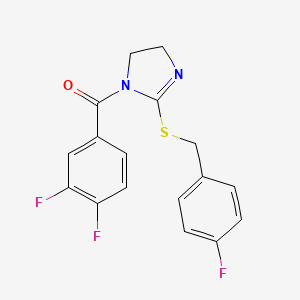

![molecular formula C18H9ClF6N2O B2402310 (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile CAS No. 1024915-24-9](/img/structure/B2402310.png)

(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile, or “E-3-bis-trifluoromethylanilino-2-chlorobenzoylprop-2-enenitrile” for short, is a compound with a wide range of applications in scientific research. It has been used in a variety of experiments, ranging from drug development to enzymology.

Aplicaciones Científicas De Investigación

Pesticide Synthesis

(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile has been utilized in the synthesis of novel pesticides. A study demonstrated its use in producing bistrifluron, a compound showing potent growth-retarding activity against pests, indicating its relevance in agricultural chemistry and pest control (Liu An-chan, 2015).

Chemical Synthesis and Reactions

This chemical is involved in various synthetic applications, such as the formation of vinylogous trifluoroacetylation products and 2,4-bis(trifluoromethyl)quinolines. Its interactions with anilines and other organic compounds offer insights into complex organic synthesis processes, useful in material science and organic chemistry (Michael Keim et al., 2021).

Photoisomerization Studies

The compound's involvement in E/Z photoisomerization, particularly with 3-phenyl-3-(N-substituted amino)- and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, has been explored. This research offers valuable insights into the mechanisms of photoisomerization, relevant in fields like photochemistry and molecular spectroscopy (U. Chiacchio et al., 1988).

Pharmaceutical Applications

The compound has been used in synthesizing triazolopyrimidines with potential antimicrobial properties. This synthesis pathway is significant for developing new pharmaceuticals and understanding the role of specific chemical structures in biological activity (J. Vora & K. Vyas, 2019).

Catalysis

Its derivative, 3,5-bis(trifluoromethyl)aniline, has been identified as an effective monodentate transient directing group in palladium-catalyzed reactions. This application is crucial in catalysis and organic synthesis, offering new avenues for creating complex organic molecules (Yi‐Feng Wang et al., 2019).

Metallo-Supramolecular Chemistry

It has contributed to the field of metallo-supramolecular chemistry, particularly in the synthesis of bis(terpyridyl)transition metal oligomers. This research impacts materials science, especially in creating novel metal-organic frameworks and complexes (G. Storrier & Stephen B. Colbran, 1999).

Propiedades

IUPAC Name |

(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClF6N2O/c19-15-4-2-1-3-14(15)16(28)10(8-26)9-27-13-6-11(17(20,21)22)5-12(7-13)18(23,24)25/h1-7,9,27H/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBDOWREAPUTGF-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C(=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClF6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide](/img/structure/B2402227.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2402228.png)

![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2402230.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402235.png)

![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)

![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)

![(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2402250.png)